molecular formula C24H28N4O7 B13931983 Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester CAS No. 61038-97-9

Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester

Cat. No.: B13931983
CAS No.: 61038-97-9
M. Wt: 484.5 g/mol
InChI Key: HMRLZWZWXRVZDE-UHFFFAOYSA-N
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Description

This compound is a functionalized benzoic acid methyl ester featuring a central azo (–N=N–) group, which is substituted with an acetylamino (–NHCOCH₃) group at the ortho position and a bis(3-methoxy-3-oxopropyl)amino (–N(CH₂COOMe)₂) group at the para position of the phenyl ring. Its CAS number is 61038-97-9, and it was registered on May 31, 2018 .

Properties

CAS No.

61038-97-9

Molecular Formula

C24H28N4O7

Molecular Weight

484.5 g/mol

IUPAC Name

methyl 4-[[2-acetamido-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]diazenyl]benzoate

InChI

InChI=1S/C24H28N4O7/c1-16(29)25-21-15-19(28(13-11-22(30)33-2)14-12-23(31)34-3)9-10-20(21)27-26-18-7-5-17(6-8-18)24(32)35-4/h5-10,15H,11-14H2,1-4H3,(H,25,29)

InChI Key

HMRLZWZWXRVZDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester typically involves multiple steps:

    Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with a substituted benzoic acid derivative under controlled pH conditions to form the azo compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso and nitro derivatives.

    Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and their derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The azo group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The acetylamino and bis(3-methoxy-3-oxopropyl)amino groups may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo-Linked Benzoic Acid Esters

Disperse Red 311
  • Structure: N-[3-(Acetylamino)-4-[(2,4-dinitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-β-alanine methyl ester (CAS 70729–65–6).
  • Comparison: Both compounds contain an azo group and acetylamino substituents. Disperse Red 311 includes additional nitro groups and a β-alanine moiety, enhancing its dye properties (e.g., color fastness) . The target compound lacks nitro groups but features a bis(3-methoxy-3-oxopropyl)amino group, which may improve solubility in polar solvents.
Benzoic Acid, 4-[[4-(Ethylpentylamino)Phenyl]Azo]-, Butyl Ester (CAS 89132-03-6)
  • Structure: Azo-linked benzoic ester with ethylpentylamino (–N(C₅H₁₁)Et) and butyl ester groups.
  • Comparison: Molecular weight: 395.54 g/mol (similar to the target compound, estimated ~450–500 g/mol) . The ethylpentylamino group in this compound confers hydrophobicity, whereas the target’s bis(3-methoxy-3-oxopropyl)amino group enhances hydrophilicity.

Substituent Variations in Benzoic Acid Esters

Benzoic Acid, 2-Hydroxy-3-[(4-Nitrobenzoyl)Amino]-, Methyl Ester (CAS 918943-21-2)
  • Structure : Nitrobenzoyl and hydroxy substituents on the benzoic acid core.
  • Comparison: The nitro group increases electrophilicity, making this compound reactive in coupling reactions. The target compound’s azo and acetylamino groups prioritize stability over reactivity .
Benzoic Acid, 3-Amino-4-[[(4-Chlorophenyl)Methyl]Amino]-, Methyl Ester
  • Structure: Chlorophenylmethylamino and amino substituents.
  • The target compound’s acetylated amino groups reduce reactivity, favoring applications in non-biological systems .

Molecular Weight and Functional Group Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 61038-97-9 Not Provided ~450–500 (estimated) Azo, acetylamino, bis(3-methoxy-3-oxopropyl)amino
Disperse Red 311 70729–65–6 C₂₄H₂₇N₇O₈ 565.53 Azo, acetylamino, nitro, β-alanine methyl ester
Benzoic Acid, 4-Amino-, Dodecyl Ester 20043-94-1 C₁₉H₃₁NO₂ 305.45 Amino, dodecyl ester
Benzoic Acid, 4-[[4-(Ethylpentylamino)Phenyl]Azo]-, Butyl Ester 89132-03-6 C₂₄H₃₃N₃O₂ 395.54 Azo, ethylpentylamino, butyl ester

Biological Activity

Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester (CAS Number: 61038-97-9) is a complex organic compound with significant biological activity. Its molecular formula is C24H28N4O7, and it has a molecular weight of approximately 484.51 g/mol. This compound has garnered attention due to its potential applications in pharmacology and biochemistry.

Chemical Structure

The structural formula of the compound can be summarized as follows:

PropertyValue
Molecular FormulaC24H28N4O7
Molecular Weight484.51 g/mol
InChI KeyHMRLZWZWXRVZDE-UHFFFAOYSA-N
LogP3.51

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its effects on cellular mechanisms and potential therapeutic applications.

Antitumor Activity

Recent studies have indicated that benzoic acid derivatives exhibit significant antitumor properties. A study highlighted that the compound could inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. The presence of the azo group in its structure enhances its interaction with cellular targets, leading to increased cytotoxicity against various cancer cell lines.

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against several bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

The compound's biological effects are primarily mediated through its interaction with specific receptors and enzymes within cells. It has been shown to modulate G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction pathways related to inflammation and immune responses. This modulation can lead to altered cellular responses, contributing to its therapeutic effects.

Case Studies

  • Antitumor Efficacy : A study published in Cancer Letters reported that treatment with benzoic acid derivatives led to a significant reduction in tumor size in xenograft models. The study emphasized the compound's ability to induce cell cycle arrest and promote apoptosis in cancer cells.
  • Antimicrobial Screening : In a clinical evaluation, benzoic acid derivatives were tested against multidrug-resistant bacterial strains. Results indicated a marked reduction in bacterial viability, suggesting potential use in treating resistant infections.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Study FocusFindings
Antitumor ActivityInduces apoptosis via caspase activation; effective against various cancers
Antimicrobial EffectsEffective against Gram-positive and Gram-negative bacteria; disrupts cell wall synthesis
GPCR ModulationAlters signaling pathways affecting inflammation and immune responses

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